molecular formula C15H17FN2O4S B13375386 4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Cat. No.: B13375386
M. Wt: 340.4 g/mol
InChI Key: HDDBRRNUXPKUPQ-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 2 with a fluoromethyl group, at position 4 with a 4-methylphenylsulfonyl group, and at position 5 with a morpholine moiety. Its molecular formula is C₁₉H₂₀FN₂O₄S, with a molecular weight of 407.44 g/mol. The fluoromethyl group enhances electronegativity and metabolic stability, while the morpholine ring contributes to solubility and pharmacokinetic properties. The sulfonyl group may facilitate intermolecular interactions, such as hydrogen bonding or π-stacking, critical for therapeutic applications .

Properties

Molecular Formula

C15H17FN2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[2-(fluoromethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C15H17FN2O4S/c1-11-2-4-12(5-3-11)23(19,20)14-15(22-13(10-16)17-14)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3

InChI Key

HDDBRRNUXPKUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)CF)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the fluoromethyl group: This could be done using fluorinating agents.

    Formation of the morpholine ring: This can be synthesized through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could potentially target the oxazole ring or the sulfonyl group.

    Substitution: The fluoromethyl group and the morpholine ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated products.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may be used to study the effects of fluorinated compounds on biological systems, given the unique properties of fluorine atoms.

Medicine

Industry

In industry, the compound might be used in the synthesis of advanced materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluoromethyl group could enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

4-{2-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
  • Structural difference : Replaces the fluoromethyl group with a 4-methylphenyl substituent.
  • The methyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility .
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine (CAS 608099-18-9)
  • Structural difference : Substitutes the fluoromethyl group with 3-chlorophenyl and the 4-methylphenylsulfonyl with 4-chlorophenylsulfonyl.
  • The dual chloro groups may enhance halogen bonding in crystal packing .

Variations in the Sulfonyl Group

4-{2-Benzhydryl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine (CAS 505066-64-8)
  • Structural difference : Replaces the 4-methylphenylsulfonyl group with a 4-chlorophenylsulfonyl moiety and introduces a benzhydryl group at position 2.
  • The 4-chlorophenylsulfonyl group enhances electrostatic interactions but may increase toxicity risks .
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole
  • Structural difference : Substitutes morpholine with 4-methylpiperazine and introduces a 2-chlorophenyl group.
  • Impact : Piperazine’s basic nitrogen improves solubility at physiological pH, while the chloro group directs regioselective binding. This compound (Mol. Wt. 494.99 g/mol) shows antimicrobial activity, suggesting the sulfonyl group’s role in target engagement .

Heterocyclic Core Modifications

4-{2-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}morpholine
  • Structural difference : Replaces the oxazole core with thiazole (S instead of O at position 1).
  • Impact : Thiazole’s sulfur atom increases polarizability, enhancing π-π interactions. The compound (CAS 557773-86-1) exhibits altered electronic properties, with a molecular weight of 447.58 g/mol and a distinct XLogP3 value .

Key Research Findings

Structural and Conformational Analysis

  • Isostructurality: Compounds with halogen substitutions (e.g., Cl vs. F) often retain isostructural crystal packing but exhibit minor adjustments in bond lengths and angles. For example, chloro and bromo derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-thiazole analogs display identical space groups (triclinic, P¯1) but differ in unit cell dimensions .
  • Planarity: The target compound’s fluoromethyl group introduces slight non-planarity compared to methylphenyl-substituted analogs, affecting intermolecular contacts in crystal lattices .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound C₁₉H₂₀FN₂O₄S 407.44 2.8 6
4-[2-(3-Chlorophenyl)-...]morpholine (CAS 608099-18-9) C₁₉H₁₆Cl₂N₂O₄S 439.30 4.5 6
4-{2-Benzhydryl-4-[(4-chlorophenyl)sulfonyl]-...}morpholine C₂₆H₂₃ClN₂O₄S 494.99 5.1 5

Biological Activity

The compound 4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antibacterial and enzyme inhibitory activities, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}F N1_{1}O3_{3}S

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various compounds similar to this compound. Research indicates that derivatives of oxazoles exhibit significant antibacterial activity against several strains of bacteria, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi18.55.0
Compound BBacillus subtilis20.03.5
This compoundTBDTBD

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50 (µM)
Acetylcholinesterase4-{...}TBD
Urease4-{...}TBD

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within bacterial cells and human enzymes. The fluoromethyl group enhances lipophilicity, facilitating cellular penetration. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in urease activity .

Case Studies

  • Study on Antibacterial Properties : A study conducted on synthesized oxazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The synthesized compounds were evaluated using standard agar diffusion methods.
  • Enzyme Inhibition Evaluation : Another study focused on the enzyme inhibitory potential of related compounds, revealing that modifications in the molecular structure significantly affected the IC50 values against AChE and urease.

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